molecular formula C7H10N2 B1223502 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine CAS No. 71257-38-0

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1223502
CAS No.: 71257-38-0
M. Wt: 122.17 g/mol
InChI Key: YZBDXDPBLIQCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178535B2

Procedure details

To a ethanol solution (20 ml) of 1-(2-aminoethyl)pyrrole (9 mmol) and 37% formaldehyde (9 mmol) was added TFA (0.5 ml) and the resulting reaction mixture was stirred at 50° C. for 15 minutes. It was then cooled to come to 25° C. and stirred at this temperature for 4 hrs. Solvent was removed under reduced pressure, residue was dissolved in ethyl acetate, basified with aqueous sodium carbonate solution, organic layer was separated and dried over sodium sulfate. Evaporation of the organic layer gave the crude 1,2,3,4-Tetrahydro-pyrrolo[1,2-a]pyrazine which was dissolved in dichloromethane (90 ml) at to it DIPEA (12.15 mmol) and boc anhydride (8.9 mmol) were added at 0° C. The resulting reaction mixture was stirred for 16 hrs at 25° C. Organic layer was washed with sodium carbonate, water and brine and finally dried over sodium sulfate. Evaporation of the organic layer gave the crude product which was purified by column chromatography (1% ethyl acetate in dichloromethane). (10% ethyl acetate in hexane).
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
9 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.C=O.[C:11](O)(C(F)(F)F)=O>C(O)C>[CH2:11]1[NH:1][CH2:2][CH2:3][N:4]2[CH:8]=[CH:7][CH:6]=[C:5]12

Inputs

Step One
Name
Quantity
9 mmol
Type
reactant
Smiles
NCCN1C=CC=C1
Name
Quantity
9 mmol
Type
reactant
Smiles
C=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
CUSTOM
Type
CUSTOM
Details
to come to 25° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure, residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layer

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1C=2N(CCN1)C=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.